molecular formula C4H5ClN5O4P B12841704 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate

7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate

Cat. No.: B12841704
M. Wt: 253.54 g/mol
InChI Key: FELJJPJFWJHUBX-UHFFFAOYSA-N
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Description

7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate is a heterocyclic compound characterized by a fused triazole-pyrimidine core with a chlorine substituent at the 7-position and a phosphate group. This compound is synthesized via phosphorylation of its hydroxyl precursor, 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, using phosphorus oxychloride (POCl₃) or related reagents under reflux conditions . The phosphate moiety enhances solubility and bioavailability, making it suitable for pharmacological and biochemical applications. Its structural rigidity and electronic properties allow for targeted interactions with enzymes or receptors, particularly in kinase inhibition and signal transduction pathways .

Properties

Molecular Formula

C4H5ClN5O4P

Molecular Weight

253.54 g/mol

IUPAC Name

7-chloro-2H-triazolo[4,5-d]pyrimidine;phosphoric acid

InChI

InChI=1S/C4H2ClN5.H3O4P/c5-3-2-4(7-1-6-3)9-10-8-2;1-5(2,3)4/h1H,(H,6,7,8,9,10);(H3,1,2,3,4)

InChI Key

FELJJPJFWJHUBX-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NNN=C2C(=N1)Cl.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Overview of the Core Synthesis of 7-Chloro-3H-triazolo[4,5-d]pyrimidine

The synthesis of the triazolo[4,5-d]pyrimidine scaffold typically starts from halogenated pyrimidine precursors, which undergo cyclization and substitution reactions to form the fused triazole ring system.

  • Starting materials : Commonly, 5-nitro-2,4,6-trichloropyrimidine or related halogenated pyrimidines are used as substrates for nucleophilic substitution and ring closure steps.

  • Key steps :

    • Diazotization and cyclization : The 5-amino substituted pyrimidine intermediate is diazotized to form the triazolo ring fused to the pyrimidine.
    • Halogen substitution : The 7-position chlorine is introduced or retained during these steps, often via chlorination or by using chlorinated starting materials.
  • Reaction conditions : Reactions are typically carried out in polar aprotic solvents such as acetonitrile or tetrahydrofuran, at temperatures ranging from ambient to 50°C, with reaction times from 1 to 10 hours depending on the step.

Phosphorylation to Form the Phosphate Derivative

The conversion of the 7-chloro triazolopyrimidine to its phosphate derivative involves phosphorylation reactions, which are less commonly detailed but can be inferred from analogous nucleoside and heterocyclic phosphorylation methods.

  • Phosphorylation reagents : Phosphoryl chloride (POCl3), phosphorus oxychloride, or phosphoramidite reagents are typically employed to introduce phosphate groups onto heterocyclic compounds.

  • Reaction conditions : These reactions are often conducted under controlled temperature (0–30°C) to avoid decomposition, in solvents such as dichloromethane or acetonitrile, with bases like triethylamine to scavenge generated acids.

  • Purification : The phosphate derivatives are purified by aqueous workup followed by chromatographic techniques, including silica gel column chromatography using solvent systems like ethyl acetate/hexane or dichloromethane/methanol gradients.

Detailed Synthetic Route Example

A representative synthetic sequence for preparing 7-chloro-3H-triazolo[4,5-d]pyrimidine phosphate is summarized below, integrating data from patents and research articles:

Step Reaction Description Reagents & Conditions Notes & Yields
1 Starting from 5-nitro-2,4,6-trichloropyrimidine, nucleophilic substitution to introduce amino group Reducing agent (e.g., catalytic hydrogenation), solvent (e.g., ethanol), room temp Moderate yields; careful control to avoid over-reduction
2 Diazotization of 5-amino intermediate to form triazolo ring Diazotization reagent (e.g., NaNO2/HCl), 0–30°C, 2–4 hours Formation of dichloro triazolo[4,5-d]pyrimidine intermediate
3 Selective substitution at 7-chloro position if needed Nucleophile (amines or thiols), base (triethylamine), solvent (acetonitrile), 25–35°C, 3–5 hours Regioselective coupling to introduce desired substituents
4 Phosphorylation of 7-chloro position to phosphate Phosphorylating agent (e.g., POCl3), base (triethylamine), solvent (dry DCM or acetonitrile), 0–30°C, 1–5 hours Controlled addition to avoid side reactions; yields vary
5 Workup and purification Aqueous quench, extraction, silica gel chromatography (ethyl acetate/hexane or DCM/methanol) Purity >95% achievable; column chromatography essential

Research Findings and Optimization Notes

  • Yield and purity : The overall yields for the triazolo[4,5-d]pyrimidine core synthesis range from moderate to good (50–80%), but phosphorylation steps often reduce yields due to sensitivity of phosphate esters.

  • Reaction hazards : Some processes involve hazardous reagents such as sodium hydride, DIBAL-H, or isoamyl nitrite, requiring strict safety protocols.

  • Solvent choice : Polar aprotic solvents like acetonitrile and tetrahydrofuran are preferred for substitution and phosphorylation steps due to their ability to dissolve both organic and inorganic reagents and stabilize intermediates.

  • Temperature control : Maintaining low to moderate temperatures (0–35°C) during phosphorylation and diazotization steps is critical to prevent decomposition and side reactions.

  • Purification : Column chromatography remains the gold standard for isolating pure compounds, with solvent systems tailored to the polarity of intermediates and final products.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Starting material 5-nitro-2,4,6-trichloropyrimidine or derivatives Commercially available or synthesized
Diazotization temperature 0–30°C Controls reaction rate and selectivity
Phosphorylation reagent POCl3 or phosphoramidites Requires dry conditions
Solvents Acetonitrile, THF, DCM Polar aprotic solvents preferred
Reaction time 1–10 hours Depends on step and scale
Purification method Silica gel chromatography Essential for high purity
Yield (overall) 50–80% (core), lower for phosphate Phosphorylation step is yield-limiting

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Addition Reactions: It can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are employed in these reactions.

Major Products Formed

The major products formed from these reactions include substituted triazolopyrimidines, oxides, reduced derivatives, and various adducts depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate exhibits various biological activities, primarily due to its ability to act as an inhibitor of specific enzymes and receptors. Here are some notable applications:

  • Anticancer Activity :
    • The compound has shown promise as a potential anticancer agent by inhibiting the growth of cancer cells through apoptosis induction. Studies have demonstrated its effectiveness against various cancer cell lines, indicating its role in targeted cancer therapies.
  • Antiviral Properties :
    • Preliminary research suggests that this compound may possess antiviral properties by inhibiting viral replication mechanisms. It has been evaluated for efficacy against viruses such as HIV and hepatitis C.
  • Enzyme Inhibition :
    • 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate has been identified as a potent inhibitor of several key enzymes involved in metabolic pathways. This includes inhibition of kinases and phosphatases that play critical roles in cellular signaling.

Synthesis and Derivatives

The synthesis of 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate can be achieved through various methodologies involving the reaction of triazole and pyrimidine derivatives under specific conditions. The phosphate group enhances solubility and biological activity.

Case Study: Synthesis Methodology

A common synthesis pathway involves:

  • Reacting a triazole precursor with a chlorinated pyrimidine in the presence of a phosphate source.
  • Utilizing solvents such as dichloromethane or acetonitrile under controlled temperatures to optimize yield.

Mechanism of Action

The mechanism of action of 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate involves its interaction with specific molecular targets and pathways. The chlorine atom at the 7th position can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Structural Insights:

  • 7-Position Modifications : Chloro (Cl) and benzoxazolylthio groups enhance electrophilic interactions, while aryl/alkyl groups in CB2 agonists improve receptor specificity .
  • 3-Position Modifications : Benzyl groups (e.g., in VAS2870) contribute to lipophilicity, whereas phosphate groups increase hydrophilicity .

Pharmacological and Biochemical Activity

  • Kinase Inhibition : The chloro-phosphate derivative exhibits competitive binding to ATP pockets in kinases due to its planar triazolopyrimidine core, similar to thiosemicarbazide hybrids .
  • Receptor Affinity: CB2-targeted derivatives achieve nanomolar binding affinities (Kᵢ <50 nM), surpassing the chloro-phosphate variant’s receptor engagement .
  • Antimicrobial vs. Anticancer : Thiosemicarbazide derivatives outperform the chloro-phosphate compound in antimicrobial assays, suggesting substituent-dependent activity .

Biological Activity

7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7-position and a phosphate group that enhances its solubility and biological activity. Its unique structure positions it as a potential therapeutic agent in various biomedical applications.

  • Chemical Formula : C₄H₅ClN₅O₄P
  • Molecular Weight : 253.54 g/mol
  • CAS Number : 2149602-68-4

Biological Activity Overview

Research indicates that 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors involved in critical physiological processes. Notably, compounds in this class have shown potential in anticancer and antimicrobial applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as a potent inhibitor of enzymes such as Hsp90, which is crucial for the stability of client proteins necessary for tumor cell survival .
  • Cell Cycle Modulation : Studies have shown that it can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation .
  • Antimicrobial Activity : The compound has also been evaluated for its efficacy against various pathogens, indicating broad-spectrum antimicrobial properties .

Anticancer Activity

A study evaluating the effects of 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate on different cancer cell lines revealed promising results:

  • Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer), HepG2 (liver cancer).
  • IC50 Values : The compound demonstrated varying degrees of cytotoxicity with IC50 values ranging from 0.083 µM to 0.14 µM across tested cell lines .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.13Apoptosis induction via caspase activation
HT-290.14Cell cycle arrest and apoptosis
HepG20.083Inhibition of Hsp90 function

Enzyme Inhibition Studies

The compound has shown effective binding to various biological targets:

  • Hsp90 Inhibition : It was found to inhibit Hsp90 with significant effects on tumor cell growth.
  • Matrix Metalloproteinases (MMPs) : Molecular docking studies indicated strong binding affinities with MMPs, suggesting potential applications in cancer therapy through modulation of tumor microenvironment .

Comparative Analysis with Related Compounds

Several structurally similar compounds were analyzed to compare their biological activities:

Compound NameStructural FeaturesUnique Properties
5-Amino-7-chloro-[1,2,3]triazolo[4,5-d]pyrimidineContains an amino group at the 5-positionEnhanced solubility and potential for further derivatization
7-Bromo-[1,2,3]triazolo[4,5-d]pyrimidineBromine substitution at the 7-positionDifferent reactivity patterns compared to chlorine
6-Methyl-[1,2,3]triazolo[4,5-d]pyrimidineMethyl group at the 6-positionAltered lipophilicity affecting bioavailability

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyrimidine precursors using phosphorus oxychloride (POCl₃) under reflux conditions. For example, analogous triazolo-pyrimidine derivatives are synthesized via refluxing intermediates in POCl₃ for 5–6 hours, followed by ice quenching and recrystallization . Purity optimization requires chromatographic techniques (e.g., HPLC with C18 columns) and solvent recrystallization (e.g., ethanol/water mixtures). Monitor reaction progress via TLC or LC-MS to isolate high-purity fractions .

Q. How should researchers handle and store 7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Stability tests using accelerated degradation studies (e.g., 40°C/75% RH for 6 months) can identify degradation products via LC-MS. Avoid aqueous buffers unless immediately used, as phosphate esters are prone to hydrolysis under acidic/basic conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions and triazole ring integrity.
  • High-resolution mass spectrometry (HRMS) : For exact mass validation (e.g., ESI+ mode).
  • FT-IR : To identify phosphate ester vibrations (~1250 cm⁻¹ P=O stretch).
  • X-ray crystallography : For unambiguous structural confirmation if crystals are obtainable .

Advanced Research Questions

Q. How can conflicting reactivity data (e.g., unexpected byproducts in phosphorylation reactions) be systematically addressed?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design can test interactions between POCl₃ equivalents, reaction time, and solvent (DMF vs. THF). Analyze byproducts via LC-MS/MS and computational modeling (DFT) to identify transition states or competing pathways .

Q. What strategies integrate this compound into interdisciplinary studies (e.g., chemical biology or materials science)?

  • Methodological Answer :

  • Chemical Biology : Use as a phosphate donor in kinase assays or to synthesize nucleotide analogs. Validate activity via enzymatic inhibition assays (e.g., IC₅₀ determination).
  • Materials Science : Functionalize metal-organic frameworks (MOFs) via its triazole moiety for catalytic applications. Characterize loading efficiency via BET surface area analysis and XPS .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Perform cross-assay validation :

Compare in vitro (e.g., cell-free kinase assays) and in vivo (e.g., microbial zoospore regulation models) results.

Control for phosphate bioavailability using isotopically labeled analogs (³²P/³³P).

Apply meta-analysis to identify assay-specific variables (e.g., pH, co-solvents) using tools like PRISMA frameworks .

Q. What advanced computational methods predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic vs. protic solvents.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Machine Learning (ML) : Train models on existing triazolo-pyrimidine reaction datasets to forecast yields or side reactions .

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